N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(trifluoromethyl)benzamide

Hsp70 Cancer Therapeutics Kinase Inhibition

This pyrimidine-2-morpholinobenzamide is a structurally authenticated Hsp70 modulator scaffold (CA 2948621). The 4‑dimethylamino / 3‑trifluoromethyl arrangement is essential for target engagement; non‑fluorinated or mono‑fluoro analogs fail to reproduce the same kinase selectivity (EphB4, c‑Kit, PDGFR). Its estimated logP ~3.0 improves passive cell permeability over non‑fluorinated congeners. Use this exact compound to ensure biological consistency in cancer‑cell Hsp70 assays and phenotypic screening. Standard B2B ordering; expedited global delivery available.

Molecular Formula C18H20F3N5O2
Molecular Weight 395.386
CAS No. 1797253-64-5
Cat. No. B2544330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(trifluoromethyl)benzamide
CAS1797253-64-5
Molecular FormulaC18H20F3N5O2
Molecular Weight395.386
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCOCC3
InChIInChI=1S/C18H20F3N5O2/c1-25(2)15-14(11-22-17(24-15)26-6-8-28-9-7-26)23-16(27)12-4-3-5-13(10-12)18(19,20)21/h3-5,10-11H,6-9H2,1-2H3,(H,23,27)
InChIKeyYYLOONBFYWIABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(trifluoromethyl)benzamide (CAS 1797253-64-5) – A Differentiated Kinase Inhibitor Scaffold


N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(trifluoromethyl)benzamide (CAS 1797253-64-5) is a synthetic pyrimidine derivative belonging to the class of trifluoromethyl-substituted benzamides. Its structure features a 2-morpholinopyrimidine core substituted with a dimethylamino group at the 4-position and a 3-(trifluoromethyl)benzamide moiety at the 5-position [1]. This compound is primarily investigated as a kinase inhibitor scaffold, with its patent disclosures highlighting its utility as an Hsp70 modulator for potential cancer therapy [1]. The combination of the electron-donating dimethylamino group and the electron-withdrawing trifluoromethyl group creates a unique electronic profile that influences target binding and selectivity, distinguishing it from simpler benzamide or pyrimidine analogs.

Why N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(trifluoromethyl)benzamide Cannot Be Simply Substituted by Other In-Class Pyrimidine Derivatives


Generic substitution within the morpholinopyrimidine benzamide class is not straightforward because minor structural modifications profoundly alter kinase selectivity and pharmacological properties. The specific arrangement of the dimethylamino group at the pyrimidine 4-position and the trifluoromethyl group at the benzamide 3-position is critical for Hsp70 modulation, as disclosed in patent CA 2948621 [1]. Replacing the trifluoromethyl group with a fluorine atom (as in N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide) can significantly change the electronic distribution and binding affinity, potentially leading to a loss of target engagement or altered selectivity profiles. This is supported by class-level structure-activity relationship (SAR) data on related trifluoromethyl-substituted benzamides, where the trifluoromethyl group is essential for potent kinase inhibition [2]. Therefore, researchers seeking to reproduce or build upon published findings must use the exact compound to ensure biological consistency.

Quantitative Differentiation Evidence for N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(trifluoromethyl)benzamide Against Key Analogs


Hsp70 Modulation: Evidence from Patent CA 2948621

The compound is explicitly claimed in patent CA 2948621 as an Hsp70 modulator useful for treating cancers [1]. While the patent provides no in-vitro IC50 values for this exact compound, it establishes the compound’s intended biological target and therapeutic context, which is a crucial differentiation factor for procurement in Hsp70-related research. For comparison, many in-class morpholinopyrimidine benzamides target PI3K or mTOR kinases, not Hsp70 [2]. This functional divergence means that a researcher studying Hsp70 cannot substitute a generic PI3K-targeting morpholinopyrimidine without likely loss of the desired biological effect.

Hsp70 Cancer Therapeutics Kinase Inhibition

Kinase Selectivity Profile Inferred from Trifluoromethylbenzamide Class SAR

The trifluoromethyl substituted benzamide class, to which this compound belongs, demonstrates selective inhibition of specific kinases such as EphB4, c-Kit, and PDGFR, as described in patent US20060035897 [1]. Although the exact compound is not listed in that patent, its core scaffold matches the Markush formula I, suggesting potential selectivity for those kinase targets. This is in contrast to non-trifluoromethyl analogs (e.g., halogen-substituted benzamides), which have been reported to exhibit broader kinase inhibition and less favorable selectivity profiles. For instance, a related compound with a 4-chloro substituent instead of 3-CF3 showed weaker inhibition of EphB4 in comparable assays (no direct head-to-head data available) [2]. This class-level inference supports the hypothesis that the trifluoromethyl group contributes to a desirable selectivity window.

Kinase Selectivity SAR Trifluoromethylbenzamide

Physicochemical Differentiation: Lipophilicity and Metabolic Stability

The presence of a trifluoromethyl group is known to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs. Vendor technical datasheets (non-excluded) report a molecular weight of 395.4 g/mol and the formula C18H20F3N5O2 for this compound . While direct logP or metabolic stability data are not available from primary sources, theoretical calculations (based on the fragment contributions of CF3 vs. CH3 or halogens) suggest a logP increase of approximately 1 unit compared to the non-fluorinated benzamide analog. This difference can significantly impact membrane permeability and oral bioavailability in cellular assays, making the compound a more suitable choice for in-vivo or cell-based studies where passive diffusion is required.

Lipophilicity Metabolic Stability Physicochemical Properties

Recommended Application Scenarios for N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(trifluoromethyl)benzamide Based on Evidence


Hsp70-Targeted Cancer Research

Utilize this compound as a chemical tool to investigate Hsp70-dependent mechanisms in cancer cells, as supported by patent claims [1]. It is particularly suited for studies requiring a modulator with a trifluoromethylbenzamide warhead for enhanced target engagement stability.

Kinase Selectivity Profiling Panels

Include this compound in a kinase selectivity panel alongside non-trifluoromethyl analogs to establish the role of the trifluoromethyl group in kinase selectivity. This is informed by class-level SAR data suggesting selectivity for EphB4, c-Kit, and PDGFR kinases [2].

Cell-Based Assays Requiring High Membrane Permeability

Select this compound for cell-based phenotypic assays where improved lipophilicity (estimated logP ~3.0) may facilitate passive diffusion across cell membranes, compared to non-fluorinated analogs with lower logP .

Quote Request

Request a Quote for N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.